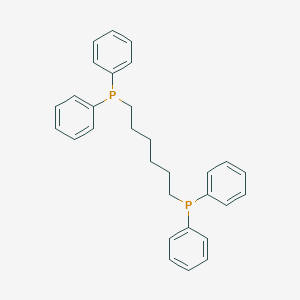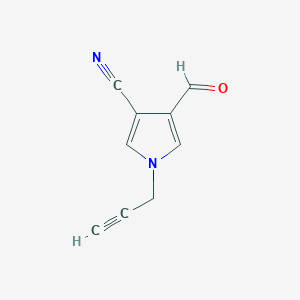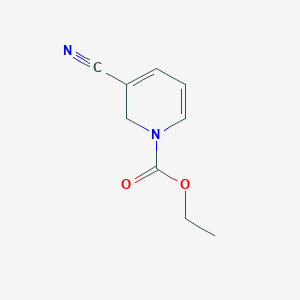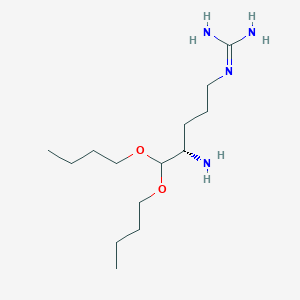![molecular formula C9H10N2OS B035179 7-(2-Aminoethyl)benzo[d]thiazol-2-ol CAS No. 108773-10-0](/img/structure/B35179.png)
7-(2-Aminoethyl)benzo[d]thiazol-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2-Amino-ethyl)-3H-benzothiazol-2-one is a heterocyclic compound that contains both benzothiazole and aminoethyl functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Amino-ethyl)-3H-benzothiazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with ethyl chloroacetate, followed by cyclization to form the benzothiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of 7-(2-Amino-ethyl)-3H-benzothiazol-2-one may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated reactors and precise control of reaction parameters are key aspects of industrial production.
化学反応の分析
Types of Reactions
7-(2-Amino-ethyl)-3H-benzothiazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzothiazoles, depending on the specific reaction conditions and reagents used.
科学的研究の応用
7-(2-Amino-ethyl)-3H-benzothiazol-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential as a fluorescent probe for detecting metal ions and pH changes in biological systems.
Medicine: Research has explored its potential as an anticancer agent, with studies showing its ability to inhibit the growth of certain cancer cell lines.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of 7-(2-Amino-ethyl)-3H-benzothiazol-2-one involves its interaction with various molecular targets and pathways. In biological systems, the compound can bind to metal ions, leading to changes in fluorescence properties that can be used for detection purposes. In medicinal applications, the compound may exert its effects by interfering with cellular processes such as DNA replication or protein synthesis, leading to the inhibition of cancer cell growth.
類似化合物との比較
Similar Compounds
2-Aminothiazole: A related compound with a similar thiazole ring structure, known for its use in medicinal chemistry.
Benzothiazole: The parent compound of 7-(2-Amino-ethyl)-3H-benzothiazol-2-one, used in various industrial applications.
2-Aminoethylbenzimidazole: A compound with a similar aminoethyl group but a different heterocyclic core.
Uniqueness
7-(2-Amino-ethyl)-3H-benzothiazol-2-one is unique due to its combination of the benzothiazole ring and the aminoethyl group, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable for applications that require selective binding to metal ions or specific biological targets.
特性
CAS番号 |
108773-10-0 |
|---|---|
分子式 |
C9H10N2OS |
分子量 |
194.26 g/mol |
IUPAC名 |
7-(2-aminoethyl)-3H-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C9H10N2OS/c10-5-4-6-2-1-3-7-8(6)13-9(12)11-7/h1-3H,4-5,10H2,(H,11,12) |
InChIキー |
GJMIYODXHMRHDN-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=C1)NC(=O)S2)CCN |
正規SMILES |
C1=CC(=C2C(=C1)NC(=O)S2)CCN |
同義語 |
2(3H)-Benzothiazolone,7-(2-aminoethyl)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![7-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B35133.png)
